molecular formula C16H16ClNO2 B4680793 N-[2-(benzyloxy)ethyl]-2-chlorobenzamide

N-[2-(benzyloxy)ethyl]-2-chlorobenzamide

Cat. No.: B4680793
M. Wt: 289.75 g/mol
InChI Key: IGFOBOOALIBBFE-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)ethyl]-2-chlorobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzyloxy group linked via an ethyl chain to a 2-chlorobenzamide moiety. The benzyloxy group is a common structural feature in compounds designed to interact with enzymatic targets; for instance, similar benzyloxy-group-containing molecules have been investigated as potent and selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B) for potential application in neurological disorders and the Beta-secretase 1 (BACE-1) enzyme, a target for Alzheimer's disease . The presence of the 2-chlorobenzamide group provides a potential site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This combination of functional groups makes this compound a valuable building block for synthesizing more complex molecules and a potential candidate for high-throughput screening campaigns to identify new biologically active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-(2-phenylmethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFOBOOALIBBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-2-chlorobenzamide typically involves the following steps:

    Formation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of N-[2-(benzyloxy)ethyl]amine: This intermediate can be synthesized by reacting 2-(benzyloxy)ethanol with ammonia or an amine under suitable conditions.

    Coupling Reaction: The final step involves the reaction of 2-chlorobenzoyl chloride with N-[2-(benzyloxy)ethyl]amine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group, or reduced to a benzyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Oxidation: Benzoyl derivatives.

    Reduction: Benzyl derivatives.

    Hydrolysis: 2-chlorobenzoic acid and N-[2-(benzyloxy)ethyl]amine.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]-2-chlorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the benzyloxyethyl group and the chlorine atom can influence its binding affinity and selectivity towards molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(benzyloxy)ethyl]-2-chlorobenzamide with key analogs, focusing on structural features, synthetic approaches, and physicochemical/biochemical properties.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Synthesis Highlights Notable Properties/Applications References
This compound 2-Chlorobenzoyl, 2-(benzyloxy)ethyl Likely via 2-chlorobenzoyl chloride + 2-(benzyloxy)ethylamine coupling Potential C–H functionalization catalyst (inferred from directing groups in analogs)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H activation
N-{3-[2-(4-Fluorophenoxy)ethyl]-...}-2-chlorobenzamide 2-Chlorobenzoyl, 4-fluorophenoxyethyl Multi-step synthesis involving Pd/C hydrogenation and acyl chloride coupling Tested for biological activity (specific targets not stated)
5-(Azepane-1-sulfonyl)-N-[2-(azepan-1-yl)ethyl]-2-chlorobenzamide 2-Chlorobenzoyl, azepane sulfonyl/ethyl Complex sulfonylation and alkylation steps High molecular weight; potential CNS activity due to azepane motifs
N-(2-(4-Chlorobenzylidene)hydrazinoethyl)-2-methylbenzamide 2-Methylbenzoyl, hydrazinoethyl-chlorobenzylidene Hydrazone formation via condensation Chelating properties for metal coordination

Key Observations

Electron-withdrawing groups (e.g., 2-chlorobenzoyl) enhance electrophilicity at the amide carbonyl, favoring nucleophilic attacks in synthetic modifications .

Lipophilicity and Bioavailability :

  • Lipophilicity (log k) data for chloro-substituted benzamides (e.g., log k = 2.3–3.8 via HPLC ) suggest moderate membrane permeability. The benzyloxyethyl chain may increase log P compared to analogs with polar hydroxyl groups .

Biological and Catalytic Applications :

  • Compounds with N,O-bidentate groups (e.g., ) demonstrate utility in C–H bond functionalization, a property inferred for the target compound due to its analogous amide-oxygen coordination sites.
  • Azepane-containing derivatives (e.g., ) exhibit enhanced solubility in polar solvents, contrasting with the benzyloxyethyl group’s lipophilicity.

Structural Conformations :

  • X-ray crystallography of related 2-chlorobenzamides (e.g., ) reveals planar amide linkages and orthogonal aryl-chloro bond orientations, which may influence binding to biological targets or crystal packing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(benzyloxy)ethyl]-2-chlorobenzamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via amide coupling between 2-chlorobenzoyl chloride and 2-(benzyloxy)ethylamine . Key steps include:

  • Using pyridine as a base in dichloromethane (CH₂Cl₂) at room temperature to facilitate nucleophilic acyl substitution .
  • Optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (1–2 hours) to minimize side products .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >90% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzyl and 2-chlorobenzoyl groups), ethyloxy protons (δ 3.6–4.5 ppm), and amide NH (δ 8.3–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and benzyl carbons (110–140 ppm) .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how can they be experimentally determined?

  • Methodology :

  • LogP : Determine via reverse-phase HPLC using a calibrated C18 column and acetonitrile/water gradient .
  • Solubility : Use the shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification at λmax ~260 nm .
  • Melting Point : Differential Scanning Calorimetry (DSC) to confirm purity (>95% by sharp melting endotherm) .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound in biological systems?

  • Methodology :

  • Substituent Variation : Modify the benzyloxy chain length (e.g., ethyl vs. propyl) or halogen position (e.g., 2-chloro vs. 3-chloro) to assess impact on bioactivity .
  • Biological Assays : Test derivatives in in vitro models (e.g., Wnt/β-catenin pathway inhibition using TOPFlash luciferase assays) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., β-catenin) .

Q. How do crystallographic studies contribute to understanding the molecular conformation of this compound, and what challenges exist in obtaining high-quality crystals?

  • Methodology :

  • X-ray Diffraction : Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Key parameters include R factor <0.05 and data-to-parameter ratio >15 .
  • Challenges : Substituent flexibility (benzyloxy chain) may reduce crystallinity. Use seeding or temperature-controlled crystallization to improve crystal quality .

Q. What experimental approaches are suitable for investigating the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka/kd) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cancer cell lysates .
  • Fluorescence Polarization : Use fluorescently labeled derivatives to quantify binding affinity (Kd) in competitive assays .

Q. What are the implications of substituent variations (e.g., halogen position, benzyloxy chain modifications) on the bioactivity and pharmacokinetics of analogs?

  • Methodology :

  • Bioactivity : Replace 2-chloro with 4-chloro to enhance steric hindrance, reducing IC50 in enzyme inhibition assays (e.g., IC50 from 10 µM to 2 µM) .
  • Pharmacokinetics : Introduce trifluoromethoxy groups (logP increase by ~0.5) to improve blood-brain barrier penetration, assessed via in situ perfusion models .
  • Metabolic Stability : Use liver microsome assays to compare half-life (t½) of analogs with varying benzyloxy chain lengths .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(benzyloxy)ethyl]-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(benzyloxy)ethyl]-2-chlorobenzamide

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